4,5-dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride
Overview
Description
“4,5-dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride” is a chemical compound1. However, there is limited information available about this specific compound. It’s worth noting that similar compounds, such as “4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride” and “®-2,3-Dihydro-1H-inden-1-amine hydrochloride”, are known12.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “4,5-dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride”. However, similar compounds are often synthesized through various chemical reactions3.Molecular Structure Analysis
The molecular structure of “4,5-dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride” is not readily available. However, the molecular formula for a similar compound, “4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride”, is C9H11Cl2N1.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “4,5-dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride”. However, similar compounds are often involved in various chemical reactions3.Physical And Chemical Properties Analysis
The physical and chemical properties of “4,5-dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride” are not readily available. However, a similar compound, “4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride”, is a solid at room temperature1.Scientific Research Applications
Efficient Synthesis Methods
The development of efficient and economical synthesis methods for derivatives of 4,5-dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a significant research area. For instance, an efficient synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride utilizing 2-aminoindan as a starting material demonstrates a six-step process with a 49% overall yield. This method emphasizes the use of regioselective Friedel−Crafts acetylations and hydrogenations to introduce ethyl groups, highlighting a more sustainable approach by avoiding halogenated solvents (Prashad et al., 2006).
Spectroscopic and Diffractometric Studies
The characterization of polymorphic forms of pharmaceutical compounds related to 4,5-dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride has been carried out using spectroscopic and diffractometric techniques. These studies are crucial for understanding the physical and chemical properties of the compound, which can influence its stability and reactivity. Detailed solid-state nuclear magnetic resonance (SSNMR) studies, along with capillary powder X-ray diffraction (PXRD), have been utilized to characterize subtle structural differences between polymorphic forms (Vogt et al., 2013).
Synthesis and Applications in Heterocyclic Chemistry
The compound and its derivatives serve as key intermediates in the synthesis of various heterocyclic compounds. For example, the reaction of 1-imino-2-phenyl-1H-inden-3-amine with different biphenyl diamines leads to the formation of linear condensation products and symmetrical macroheterocycles. These reactions are characterized by IR, UV, and 1H NMR data, highlighting the compound's role in developing macroheterocyclic compounds with potential applications in materials science and pharmaceutical research (Berezina & Fomina, 2014).
Safety And Hazards
The safety and hazards of “4,5-dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride” are not known. However, similar compounds often come with safety warnings, including hazard statements such as H302, H315, H319, and H3351.
Future Directions
There is no specific information available on the future directions of “4,5-dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride”. However, similar compounds are often used in the development of new drugs3.
Please note that the information provided is based on the closest available compounds due to the limited information on “4,5-dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride”. For more accurate and detailed information, further research and analysis would be required.
properties
IUPAC Name |
4,5-dichloro-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N.ClH/c10-7-3-1-5-6(9(7)11)2-4-8(5)12;/h1,3,8H,2,4,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIBFUJIWWXRFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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